An In-Depth Technical Guide to PC Biotin-PEG3-Azide: A Versatile Tool for Modern Life Science Research
An In-Depth Technical Guide to PC Biotin-PEG3-Azide: A Versatile Tool for Modern Life Science Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PC Biotin-PEG3-azide, a multifunctional chemical probe that integrates photocleavable biotinylation and bioorthogonal click chemistry for advanced applications in proteomics, drug discovery, and molecular biology.
Core Concepts and Chemical Properties
PC Biotin-PEG3-azide is a sophisticated chemical linker designed with three key functional components: a biotin (B1667282) handle for high-affinity binding to streptavidin, a photocleavable (PC) linker that allows for the release of captured molecules under mild UV irradiation, and a terminal azide (B81097) group for covalent ligation to alkyne-modified biomolecules via "click chemistry."[1][2] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer enhances the solubility of the reagent and its conjugates in aqueous solutions, while also minimizing steric hindrance during biochemical interactions.[1][2]
This unique combination of features makes PC Biotin-PEG3-azide an invaluable tool for the selective enrichment and subsequent release of target biomolecules, overcoming the often harsh elution conditions required to dissociate the strong biotin-streptavidin interaction.[2]
Physicochemical and Technical Data
| Property | Value | References |
| Chemical Formula | C35H55N9O12S | [3] |
| Molecular Weight | 825.9 g/mol | [3] |
| CAS Number | 1937270-46-6 | [3] |
| Purity | Typically ≥95% | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [2] |
Key Applications in Research and Development
The versatile nature of PC Biotin-PEG3-azide lends itself to a wide array of applications in modern life science research:
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Chemoproteomics: A primary application is in activity-based protein profiling (ABPP) and other chemoproteomic workflows to identify and quantify subsets of the proteome.[2] Alkyne-modified probes that target specific enzyme classes or post-translational modifications can be reacted with PC Biotin-PEG3-azide. The resulting biotinylated proteins can be enriched on streptavidin resins and subsequently released by photocleavage for mass spectrometry-based identification and analysis.
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Drug Discovery and Target Identification: In drug development, this reagent can be used to identify the protein targets of a small molecule inhibitor. By synthesizing an alkyne-bearing analog of the drug, researchers can label its interacting proteins in a cellular context, which are then isolated and identified using the PC Biotin-PEG3-azide toolkit.
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Bioconjugation and Probe Development: The azide handle allows for the straightforward conjugation of the photocleavable biotin moiety to a variety of alkyne-containing molecules, including proteins, nucleic acids, and lipids, to create novel research probes.[1][2]
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Targeted Drug Delivery: The photocleavable linker offers a mechanism for the controlled release of therapeutic payloads in targeted drug delivery systems.[1] A drug can be conjugated to a targeting ligand via the PC Biotin-PEG3-azide linker, with the potential for light-triggered release at the desired site of action.
Experimental Protocols and Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the general procedure for labeling alkyne-modified proteins in a complex mixture, such as a cell lysate, with PC Biotin-PEG3-azide.
Materials:
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Alkyne-modified protein sample (e.g., cell lysate)
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PC Biotin-PEG3-azide
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Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water)
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Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (1.7 mM in DMSO/t-butanol 1:4)
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Copper(II) sulfate (B86663) (CuSO4) solution (50 mM in water)
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Streptavidin-agarose beads
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Wash buffers (e.g., PBS with 0.1% SDS, 6 M urea (B33335), 1 M NaCl)
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Photocleavage buffer (e.g., PBS, Tris buffer)
Procedure:
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Prepare the "Click" Reaction Cocktail: For a 1 mL reaction, combine the following reagents in the specified order:
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17.6 µL of 1.7 mM TBTA stock
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17.6 µL of 50 mM CuSO4 stock
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17.6 µL of 50 mM TCEP stock
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17.6 µL of a stock solution of PC Biotin-PEG3-azide (concentration to be optimized, typically 10-100 µM final concentration)
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Labeling Reaction: Add the click reaction cocktail to your alkyne-modified protein sample. Incubate at room temperature for 1-2 hours with gentle agitation.
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Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C overnight. Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with cold methanol.
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Resuspend Protein: Resuspend the protein pellet in a buffer compatible with downstream applications (e.g., PBS with 1% SDS).
Affinity Purification of Biotinylated Proteins
Procedure:
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Bead Preparation: Wash streptavidin-agarose beads three times with PBS containing 0.1% Tween-20.
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Binding: Add the labeled protein sample to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation.
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Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
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Wash 1: PBS with 1% SDS
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Wash 2: 6 M urea in 100 mM Tris-HCl, pH 8.0
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Wash 3: 1 M NaCl in PBS
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Wash 4: PBS
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Resuspension for Photocleavage: After the final wash, resuspend the beads in a photocleavage-compatible buffer (e.g., 100 µL of PBS or 50 mM Tris-HCl, pH 7.5).
Photocleavage and Elution
Procedure:
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UV Irradiation: Place the bead suspension in a microcentrifuge tube on ice. Irradiate with a near-UV lamp (365 nm) at an intensity of 1-5 mW/cm² for 5-30 minutes. The optimal irradiation time should be determined empirically.
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Elution: Centrifuge the beads to pellet them. The supernatant now contains the released, previously biotinylated proteins.
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Further Processing: The eluted proteins can now be processed for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of experiments utilizing PC Biotin-PEG3-azide.
Caption: General workflow for labeling, purification, and elution using PC Biotin-PEG3-azide.
Caption: A typical chemoproteomics workflow for identifying protein targets.
Safety and Handling
PC Biotin-PEG3-azide should be handled in a laboratory setting by trained professionals. While not classified as a hazardous substance, standard laboratory safety precautions should be observed. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
PC Biotin-PEG3-azide is a powerful and versatile tool for researchers in academia and industry. Its unique combination of a photocleavable linker, a high-affinity biotin tag, and a bioorthogonal azide handle enables sophisticated experimental designs for the selective isolation and analysis of biomolecules. By providing a mild and efficient method for eluting captured targets, this reagent facilitates advancements in proteomics, drug discovery, and our fundamental understanding of complex biological systems.
